4-(Difluoromethyl)phenetole
Description
Significance of Organofluorine Chemistry in Contemporary Research
Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, is a vibrant and rapidly expanding field. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated molecules. nih.gov This inherent stability, coupled with the high electronegativity of fluorine, imparts unique characteristics to organofluorine compounds. numberanalytics.com Consequently, these compounds have found widespread application in various sectors. In medicine, approximately 25% of all active pharmaceutical ingredients contain at least one fluorine atom, highlighting the element's critical role in drug design. researchgate.net Fluorinated compounds are also integral to the development of advanced materials, such as polymers with enhanced thermal and chemical resistance, and play a significant role in the agrochemical industry. worktribe.comnumberanalytics.com
Importance of the Difluoromethyl (CHF2) Moiety in Chemical Structures
The difluoromethyl (CHF2) group has garnered considerable attention in medicinal and synthetic chemistry. researchgate.net It is often employed as a bioisostere for other functional groups, such as the hydroxyl (OH), thiol (SH), or even the methyl (CH3) group. researchgate.netnih.gov This substitution can lead to improved pharmacological and pharmacokinetic properties, including enhanced metabolic stability, binding affinity, and cell permeability. researchgate.netnih.gov Unlike the more lipophilic trifluoromethyl (CF3) group, the CHF2 group possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor. researchgate.netrsc.org This hydrogen bonding capability can be crucial for molecular recognition and interaction with biological targets. researchgate.netresearchgate.net
Overview of Research Trajectories for Difluoromethylated Phenetoles
Research into difluoromethylated phenetoles, such as 4-(Difluoromethyl)phenetole, is primarily driven by their potential as building blocks in the synthesis of more complex molecules with desirable properties. The introduction of the difluoromethyl group onto the phenetole (B1680304) scaffold creates a versatile intermediate for further chemical modification. Scientists are exploring various synthetic routes to access these compounds efficiently. The applications of these molecules are being investigated in the context of developing novel chemical entities for medicinal chemistry and materials science, leveraging the unique electronic and steric effects of the difluoromethyl group.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-ethoxybenzene |
InChI |
InChI=1S/C9H10F2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9H,2H2,1H3 |
InChI Key |
SAGTYKAEHSUMHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 4 Difluoromethyl Phenetole and Analogues
Strategies for Difluoromethylation of Phenols and Phenetole (B1680304) Derivatives
The direct installation of a difluoromethyl group onto a phenol (B47542) or phenetole core can be achieved through several strategic approaches, broadly categorized as nucleophilic, electrophilic, radical, and transition metal-catalyzed methods. Each pathway offers distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions.
Nucleophilic Difluoromethylation Approaches
Nucleophilic difluoromethylation typically involves the reaction of a nucleophile, such as a phenoxide, with a reagent that serves as a source of a difluoromethyl cation equivalent or, more commonly, difluorocarbene (:CF2).
A prevalent method for the O-difluoromethylation of phenols involves their reaction with an in situ-generated difluorocarbene. researchgate.net The phenol is first deprotonated with a base to form a more nucleophilic phenoxide, which then traps the electrophilic difluorocarbene. orgsyn.orgorgsyn.org A variety of reagents have been developed to serve as convenient and effective difluorocarbene precursors.
One of the most common and cost-effective precursors is sodium chlorodifluoroacetate (ClCF2CO2Na) . orgsyn.orgorgsyn.org Upon heating, this salt undergoes thermal decarboxylation to generate difluorocarbene. orgsyn.org This method has been successfully applied to a range of substituted phenols, demonstrating its utility in synthesizing aryl difluoromethyl ethers. orgsyn.orgorgsyn.org The process is operationally simple and uses a readily available, stable, and relatively non-toxic reagent. orgsyn.org
Another important class of difluorocarbene precursors are S-(difluoromethyl)sulfonium salts . sci-hub.seacs.org These bench-stable reagents can readily convert a wide array of functionalized phenols into their corresponding aryl difluoromethyl ethers under mild conditions, often at room temperature in the presence of a base like lithium hydroxide. sci-hub.seacs.org This method exhibits broad functional group tolerance, including nitro, ester, aldehyde, and halide functionalities. sci-hub.se Mechanistic studies confirm that the reaction proceeds via a difluorocarbene intermediate. sci-hub.se
Phosphonium salts , such as (triphenylphosphonio)difluoroacetate (B2812620) (Ph3P+CF2CO2⁻, PDFA), have also emerged as efficient difluorocarbene sources. nih.gov PDFA is a shelf-stable solid that generates difluorocarbene simply upon warming without the need for additional activators. nih.gov Other reagents like diethyl bromodifluoromethylphosphonate are also effective for the difluoromethylation of phenols, proceeding through the generation of difluorocarbene. rsc.org
| Precursor | Typical Base | Conditions | Substrate Scope | Reference(s) |
| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Cs2CO3, K2CO3 | DMF, heat | Wide range of phenols | orgsyn.org, orgsyn.org |
| S-(Difluoromethyl)sulfonium Salt | LiOH, NaH | Fluorobenzene, rt | Electron-rich and -deficient phenols, Naphthols, Enols | sci-hub.se, acs.org |
| Diethyl Bromodifluoromethylphosphonate | Base | Varies | Phenols, Thiols | rsc.org |
| Difluoromethyltri(n-butyl)ammonium Chloride | Base | Varies | Phenols, Thiols, Imidazoles | cas.cn |
| Ethyl Bromodifluoroacetate (BrCF2COOEt) | Na2CO3 | Acetonitrile or Acetone | N-Heterocycles (Indazoles, Benzimidazoles), Phenols | researchgate.net |
An alternative nucleophilic strategy involves the use of pre-formed difluoromethylmetal reagents. These compounds can formally deliver a nucleophilic "CF2H⁻" synthon. Copper has been a key transition metal in mediating such reactions. wiley-vch.de Early work by Burton and coworkers involved the synthesis of a difluoromethyl copper complex from [Cd(CF2H)2] and CuBr, though its instability limited its application. wiley-vch.de
More practical approaches generate the difluoromethyl copper species in situ. For instance, (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) can be used as a difluoromethyl source to generate a reactive copper species that can then participate in cross-coupling reactions. wiley-vch.de Goossen and coworkers reported a Sandmeyer-type copper-mediated difluoromethylation of arenediazonium salts using TMSCF2H. wiley-vch.de Similarly, tributyl(difluoromethyl)stannane (n-Bu3SnCF2H) has been used in copper-mediated reactions with aryl iodides. wiley-vch.de
A significant advancement was the development of the zinc-based reagent [(DMPU)₂Zn(CF₂H)₂], developed by Vicic and coworkers. rsc.org This reagent can be used in copper-catalyzed difluoromethylation of aryl iodides. rsc.org The reaction is believed to proceed via transmetalation from zinc to copper, forming a highly reactive [Cu(CF₂H)₂]⁻ species. rsc.orgwiley-vch.de These methods are particularly useful for introducing the CF2H group onto a pre-functionalized aromatic ring, which could be a phenetole derivative.
Electrophilic Difluoromethylation Pathways
Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic system, such as a phenol or phenetole, with a reagent that acts as a source of a "CF2H⁺" electrophile. While less common than nucleophilic methods, significant progress has been made in developing effective electrophilic difluoromethylating agents.
Recently, a novel electrophilic (phenylsulfonyl)difluoromethylating reagent, Dibenzo[b,d]-5-[(phenylsulfonyl)difluoromethyl]-5H-thiophen-5-ium triflate, was designed and synthesized. nih.govrsc.org This bench-stable reagent has proven effective for the C–H (phenylsulfonyl)difluoromethylation of various arenes and heteroarenes under mild, transition-metal-free conditions. nih.gov The functionalization of phenol and anisole (B1667542) derivatives with this reagent provides the corresponding ortho-substituted products in good yields. nih.gov The introduced PhSO2CF2 group can be versatile, as it can be subsequently converted into the highly valuable HCF2 group, highlighting the reagent's utility. nih.gov
Radical-Mediated Difluoromethylation Reactions
Radical-based methods provide a powerful avenue for the difluoromethylation of aromatic systems. These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring. rsc.orgrsc.org Various reagents can serve as precursors to the •CF2H radical through processes like single-electron reduction, single-electron oxidation, or radical abstraction. rsc.org
A prominent reagent for radical difluoromethylation is zinc difluoromethanesulfinate (Zn(SO2CF2H)2) , first reported by Baran and coworkers for the direct C-H difluoromethylation of heteroarenes. dicp.ac.cn The reaction is often initiated by an oxidant like tert-butyl hydroperoxide (TBHP). Another key precursor is sodium difluoromethanesulfinate (HCF2SO2Na) , also known as Langlois' reagent, which can generate the •CF2H radical under oxidative conditions. rsc.org
Photoredox catalysis has also been harnessed to generate difluoromethyl radicals under mild conditions. mdpi.comnih.gov For example, an in-house designed (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salt can be activated by a photocatalyst to produce a PhSO2CF2• radical, which can then functionalize unsaturated compounds. nih.gov These radical methods are particularly effective for heteroaromatic compounds but can also be applied to other aromatic systems, offering complementary regioselectivity to ionic pathways. dicp.ac.cnmdpi.com
| Radical Precursor | Activation Method | Typical Substrates | Reference(s) |
| Zn(SO2CF2H)2 (Baran's Reagent) | Oxidant (e.g., TBHP) | Heteroarenes | dicp.ac.cn |
| HCF2SO2Na (Langlois' Reagent) | Oxidant, Photoredox | Heteroarenes, Alkenes | rsc.org |
| ClSO2CF2H | Single-electron reduction | Aromatics | rsc.org |
| BrCF2H | Radical abstraction | Aromatics | rsc.org |
| (Phenylsulfonyl)difluoromethyl sulfonium salt | Photoredox Catalysis | Alkenes, Styrenes | nih.gov |
Transition Metal-Catalyzed Difluoromethylation Protocols
Transition metal catalysis offers highly efficient and selective methods for forming C–CF2H bonds, often through cross-coupling reactions or directed C–H functionalization. rsc.orgwiley-vch.de
Nickel-catalyzed cross-coupling has emerged as a cost-effective and powerful strategy. For instance, a practical method for the difluoromethylation of (hetero)aryl chlorides and bromides uses the abundant and inexpensive industrial chemical chlorodifluoromethane (B1668795) (ClCF2H) as the difluoromethyl source. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups, with mechanistic studies suggesting the involvement of a difluoromethyl radical. nih.gov Nickel catalysis has also been employed for the difluoromethylation of arylboronic acids. rsc.org
Palladium-catalyzed reactions are also prevalent. One-pot, two-step procedures have been developed for the conversion of aryl halides to aryl difluoromethyl ethers. nih.gov This involves a palladium-catalyzed hydroxylation of the aryl halide to form a phenol in situ, followed by difluoromethylation. nih.gov Similar tandem C-H borylation/oxidation/difluoromethylation sequences allow for the conversion of arenes directly to aryl difluoromethyl ethers. nih.gov
Copper-catalyzed methods are also widely used, often involving the cross-coupling of aryl iodides with a difluoromethyl source. rsc.orgresearchgate.net A copper-catalyzed carbo-difluoromethylation of alkenes has also been developed, which can introduce a CF2H group and another alkyl or aryl group simultaneously. nih.gov Furthermore, direct C–H oxidative difluoromethylation of heteroarenes mediated by copper with TMSCF2H has been achieved, providing regioselective access to various difluoromethylated products. dicp.ac.cn
| Metal Catalyst | Reagent(s) / Precursor(s) | Reaction Type | Substrate | Reference(s) |
| Nickel | ClCF2H, Zn | Reductive Cross-Coupling | (Hetero)aryl Chlorides/Bromides | nih.gov |
| Palladium | Aryl Halides, Base, HCF2OTf | Hydroxylation/Difluoromethylation | Aryl Halides | nih.gov |
| Palladium | Arylboronic Acids, ClCF2H | Cross-Coupling | Arylboronic Acids | wiley-vch.de |
| Copper | Aryl Iodides, (DMPU)2Zn(CF2H)2 | Cross-Coupling | (Hetero)aryl Iodides | rsc.org, wiley-vch.de |
| Copper | TMSCF2H, Oxidant (PQ) | C-H Oxidative Difluoromethylation | Heteroarenes | dicp.ac.cn |
| Ruthenium(II) | Not specified | para-selective C-H Difluoromethylation | Ketoxime ethers, Anilides | beilstein-journals.org |
Innovations in Selective C–F Bond Formation for Difluoromethyl Ethers
The selective cleavage of a single carbon-fluorine (C–F) bond in a trifluoromethyl (–CF3) group to form a difluoromethyl (–CF2H) or difluoromethylene (=CF2) group represents a significant challenge due to the high bond dissociation energy of the C–F bond. sioc-journal.cn Overcoming this challenge is crucial as trifluoromethylated compounds are often readily available starting materials. Recent advancements have focused on visible-light-mediated reactions and frustrated Lewis pair (FLP) chemistry to achieve this selective transformation.
Visible-light photoredox catalysis has emerged as a powerful tool for selective C–F bond cleavage. sioc-journal.cn This method provides an alternative pathway to traditional thermal reactions, allowing for more efficient and selective C–F activation under mild conditions. For instance, selective single C–F bond cleavage in trifluoromethyl ketones has been achieved using visible light photoredox catalysis, where single electron reduction of the trifluoromethyl ketone generates a difluoromethyl radical that can then participate in further reactions. researchgate.net
Frustrated Lewis pairs (FLPs) have also been employed for the selective monofunctionalization of C–F bonds in trifluoromethyl groups. researchgate.net This approach utilizes a combination of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. This FLP system can activate a C–F bond, leading to selective monodefluorination through the capture of an intermediate fluorocarbocation by the base. researchgate.net This methodology has been successfully applied to Ar-OCF3 ethers, opening new synthetic routes to diversely substituted difluoromethyl ether derivatives. researchgate.net
Precursor Synthesis and Functional Group Transformations
The synthesis of 4-(difluoromethyl)phenetole typically involves the difluoromethylation of its precursor, 4-ethoxyphenol (B1293792). The synthesis of this precursor can be achieved through various standard organic chemistry methods. For instance, toluene-induced cells of Pseudomonas mendocina KRl can transform phenetole into 2-, 3-, and 4-ethoxyphenol. guidechem.com
Once the 4-ethoxyphenol precursor is obtained, the crucial difluoromethylation step can be carried out. A common and direct method is the reaction of the phenol with a difluorocarbene source. rsc.orgtsukuba.ac.jporgsyn.org Phenoxides, generated by deprotonating phenols with a base, react with electrophilic difluorocarbene (:CF2). chinesechemsoc.org Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.org
Several reagents can serve as the source of difluorocarbene. Historically, chlorodifluoromethane (HCF2Cl, Freon 22) was used, but its ozone-depleting properties have led to the development of alternatives. nih.gov Modern, non-ozone-depleting reagents include:
Sodium chlorodifluoroacetate (ClCF2CO2Na): This bench-stable and relatively non-toxic solid generates difluorocarbene upon thermal decarboxylation. orgsyn.org
Difluoromethyltriflate (HCF2OTf): This reagent, prepared from the Ruppert-Prakash reagent (TMSCF3), allows for rapid difluoromethylation of phenols at room temperature in aqueous solvents. nih.gov
Bromo(difluoro)acetic acid (BrCF2CO2H): Used with a base like potassium carbonate, this reagent provides a streamlined, single-step approach to OCF2H building blocks. rsc.org
S-(Difluoromethyl)sulfonium salt: This bench-stable salt serves as an efficient difluorocarbene precursor for the difluoromethylation of phenols and thiophenols. sci-hub.se
One-pot procedures have been developed to convert other functional groups into the target difluoromethyl ethers. For example, aryl boronic acids can be converted to aryl difluoromethyl ethers by first oxidizing the boronic acid to a phenol in situ, followed by difluoromethylation. nih.gov Similarly, aryl halides can be hydroxylated using a palladium catalyst and then converted to the difluoromethyl ether in a two-step, one-pot sequence. nih.gov
Green Chemistry Principles in Difluoromethylation Synthesis
The development of synthetic routes for difluoromethyl ethers is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. sigmaaldrich.comrroij.com
A key focus has been the replacement of hazardous reagents. The move away from ozone-depleting chlorodifluoromethane (HCF2Cl) to reagents like sodium chlorodifluoroacetate, HCF2OTf, and TMSCF2H is a significant step towards greener synthesis. orgsyn.orgnih.govrsc.org Fluoroform (CHF3) is considered an ideal reagent for difluoromethylation due to its low toxicity and availability, and continuous flow protocols are being developed for its use, enhancing atom economy. rsc.org
Atom economy , a central principle of green chemistry, is maximized in synthetic methods that incorporate the highest possible proportion of reactant atoms into the final product. acs.org Direct C-H difluoromethylation reactions are particularly attractive in this regard as they avoid the need for pre-functionalized substrates, thus reducing the number of synthetic steps and the generation of waste. rsc.orgacs.org
The use of catalysis over stoichiometric reagents is another core principle. sigmaaldrich.com Catalytic systems, such as those employing N-heterocyclic carbenes (NHCs), palladium, nickel, or copper, enhance reaction efficiency and selectivity, often under milder conditions, which contributes to energy efficiency. tsukuba.ac.jprsc.orgd-nb.info For example, ruthenium-catalyzed meta-selective C-H difluoromethylation of phenol derivatives provides an efficient route to fluorine-containing phenols with high selectivity. acs.org
Recent innovations also focus on minimizing the use of hazardous organic solvents. rroij.com Mechanochemical methods, where reactions are conducted in a mixer mill under solvent-free conditions, represent a significant advancement. chinesechemsoc.org This technique has been successfully applied to the difluoromethylation of alcohols, yielding products in excellent yields with a drastic reduction in waste. chinesechemsoc.org Furthermore, reactions conducted in aqueous media, such as the difluoromethylation of phenols with HCF2OTf, also contribute to a greener process. nih.gov
Reducing the use of protecting groups and unnecessary derivatization steps is another principle of green chemistry. acs.org One-pot procedures that combine multiple synthetic steps, such as the conversion of aryl boronic acids or aryl halides to aryl difluoromethyl ethers, streamline the process and minimize waste from intermediate workups and purifications. nih.gov
Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity
Catalysis is pivotal in modern organic synthesis for achieving high efficiency and selectivity in the formation of C-OCF2H bonds. Various catalytic systems have been developed to facilitate the synthesis of this compound and its analogs.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze the generation of difluorocarbene from sources like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). tsukuba.ac.jp This method allows for the difluoromethylation of ketones to form enol difluoromethyl ethers, which can then be dehydrogenated to yield aryl difluoromethyl ethers. This approach is valuable for synthesizing these compounds from readily available cyclohexanone (B45756) derivatives. tsukuba.ac.jp
Nickel Catalysis: Nickel-catalyzed cross-coupling reactions provide an efficient route to aryl difluoromethyl ethers. One strategy involves the Suzuki cross-coupling of aryloxydifluoromethyl bromides with arylboronic acids. d-nb.info This method exhibits a broad substrate scope and tolerates various functional groups, making it suitable for late-stage difluoromethylation of complex molecules. d-nb.info Another approach uses nickel to catalyze the difluoromethylation of aryl chlorides with chlorodifluoromethane. acs.org
Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions. They have been employed for the difluoromethylation of aryl (pseudo)halides with reagents like TMSCF2H. rsc.org Bimetallic systems, such as a cooperative dual palladium/silver catalyst, have also been developed for the direct difluoromethylation of aryl bromides and iodides. cas.cn Furthermore, palladium-catalyzed difluoromethylation of arylboronic acids using a difluorocarbene source offers a reliable method for accessing a variety of CF2H-containing compounds. rsc.org
Copper Catalysis: Copper-mediated reactions are common for forming C(sp2)–CF2H bonds. rsc.org Copper catalysis can mediate the transfer of difluorocarbene from reagents like FSO2CF2CO2H to polyfunctional alcohols under mild conditions. rsc.org Copper has also been used in stoichiometric amounts for the difluoromethylation of aryl and vinyl halides. cas.cn
Ruthenium Catalysis: Ruthenium catalysts have enabled site-selective C-H functionalization. For instance, using a pyrimidine (B1678525) directing group, ruthenium-catalyzed meta-selective C-H difluoromethylation of phenol derivatives has been achieved, providing an efficient synthesis of specifically substituted fluorine-containing phenols. acs.org
Below is a table summarizing various catalytic methods for the synthesis of aryl difluoromethyl ethers.
| Catalyst System | Reactants | Reagent | Conditions | Product Type | Yield | Reference |
| NHC | Cyclohexenone derivatives | TFDA, then DDQ | NHC (cat.), reflux | Aryl difluoromethyl ethers | Good to high | tsukuba.ac.jp |
| Nickel | Aryloxydifluoromethyl bromides, Arylboronic acids | Ni-2 (cat.), DABCO, K2CO3 | 80 °C, Argon | Aryldifluoromethyl aryl ethers | Good | d-nb.info |
| Palladium | Aryl chlorides/bromides | TMSCF2H, BrettPhos | Pd(dba)2 or Pd(PtBu3)2 (cat.) | Aryl difluoromethyl ethers | Good to excellent | rsc.org |
| Palladium | (Hetero)arylboronic acids | ClCF2H | Pd catalyst | (Hetero)aryl difluoromethyl ethers | Good | rsc.org |
| Copper | Polyfunctional alcohols | FSO2CF2CO2H | CuI (cat.) | Alkyl difluoromethyl ethers | Moderate to high | rsc.org |
| Ruthenium | Phenol derivatives with pyrimidine directing group | Ru(II) (cat.) | - | meta-difluoromethylated phenols | Moderate to good | acs.org |
| None (Base-mediated) | Phenols | BrCF2CO2H, K2CO3 | Room temp, DMF | Aryl difluoromethyl ethers | Up to 98% | rsc.org |
| None (Base-mediated) | Phenols | HCF2OTf, KOH | Room temp, aqueous | Aryl difluoromethyl ethers | - | nih.gov |
This table is based on data extracted from the referenced research articles. Conditions and yields can vary depending on the specific substrate.
Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethyl Phenetole
Reaction Mechanisms Involving the Difluoromethyl Group
The difluoromethyl group is a key functional moiety in 4-(difluoromethyl)phenetole, and its reactivity is a subject of significant interest. The presence of two fluorine atoms on the benzylic carbon imparts unique chemical properties, leading to specific reaction pathways involving the cleavage of the strong carbon-fluorine (C-F) bonds and reduction of the difluoromethyl moiety.
Cleavage Reactions of the C-F Bond
The cleavage of the C-F bond in difluoromethylarenes is a challenging transformation due to the high bond dissociation energy. However, various methods have been developed to activate this bond, often employing transition metal catalysts or photoredox catalysis. These reactions typically proceed through the formation of reactive intermediates.
Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions. mdpi.com In this approach, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer (SET) process, leading to the formation of a radical ion of the difluoromethylarene. This intermediate can then undergo fragmentation to cleave a C-F bond. The general mechanism for photocatalytic C-F bond cleavage can involve either a reductive or oxidative quenching cycle of the photocatalyst. mdpi.com
Transition metal-catalyzed reactions have also been successfully employed for the selective cleavage of C-F bonds. For instance, Rh(III)-catalyzed [4+1] annulation reactions using α,α-difluoromethylene alkynes have been reported, where a twofold C-F bond cleavage occurs under oxidant-free conditions. nih.gov While not specific to this compound, these studies provide a mechanistic framework for potential C-F bond functionalization of the compound.
Furthermore, enzymatic C-F bond cleavage has been observed in biological systems. For example, the ATP-dependent defluorination of 4-fluorobenzoyl-coenzyme A (4-F-BzCoA) to benzoyl-coenzyme A (BzCoA) and HF is catalyzed by class I BzCoA reductase in the denitrifying bacterium Thauera aromatica. nih.gov This oxygen-independent enzymatic aryl fluoride (B91410) bond cleavage suggests the possibility of biocatalytic transformations of fluorinated aromatic compounds like this compound. nih.gov
A summary of selected methods for C-F bond cleavage in related fluorinated aromatic compounds is presented in the table below.
| Substrate | Reagents and Conditions | Product(s) | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| α,α-Difluoromethylene alkyne | Rh(III) catalyst | Isoindolin-1-one derivatives | Two-fold C-F bond cleavage in a [4+1] annulation | nih.gov |
| Trifluoromethylarenes | Visible light, photocatalyst (e.g., Ir(ppy)₃), electron donor | Difluoromethylated products | Single-electron transfer (SET) leading to a radical anion intermediate | sioc-journal.cn |
| 4-Fluorobenzoyl-coenzyme A | Class I Benzoyl-coenzyme A reductase, ATP | Benzoyl-coenzyme A, HF | Enzymatic reductive C-F bond cleavage | nih.gov |
Reduction Pathways of the Difluoromethyl Moiety
The reduction of the difluoromethyl group in this compound to a methyl group is a potential transformation, although less common than the reduction of trifluoromethyl groups. The high strength of the C-F bond makes this reduction challenging. However, methods developed for the reduction of the more electron-withdrawing trifluoromethyl group can provide insights into the potential reactivity of the difluoromethyl group.
The reduction of aromatic trifluoromethyl groups to difluoromethyl groups has been achieved using various reagents. For instance, the selective hydrodefluorination of trifluoromethyl aromatics can be mediated by magnesium metal in the presence of acetic acid at room temperature. acs.org This method has been applied to the late-stage functionalization of complex pharmaceutical compounds. acs.org
Electrochemical methods have also been employed for the hydrodefluorination of Ar-CF₃ to Ar-CF₂H. acs.org These reactions typically involve the transfer of electrons to the trifluoromethyl group, followed by the cleavage of a C-F bond and subsequent protonation.
Aromatic Substitution Reactions on the Phenetole (B1680304) Core
The phenetole core of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effect of the substituents on the aromatic ring, namely the ethoxy group and the difluoromethyl group, will determine the position of substitution.
The ethoxy group is an activating group and an ortho, para-director due to the resonance effect of the lone pair of electrons on the oxygen atom, which delocalizes into the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. chemistrysteps.comopenstax.org Conversely, the difluoromethyl group is a deactivating group due to the strong inductive effect of the two fluorine atoms, and it is a meta-director. openstax.org
In the case of this compound, the powerful activating and ortho, para-directing effect of the ethoxy group is expected to dominate over the deactivating and meta-directing effect of the difluoromethyl group. Therefore, electrophilic substitution reactions are most likely to occur at the positions ortho to the ethoxy group (positions 2 and 6).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orghu.edu.jolibretexts.org For highly activated rings like phenetole, these reactions can often proceed under milder conditions than for benzene (B151609) itself. chemistrysteps.com For example, nitration of phenol (B47542) with dilute nitric acid yields a mixture of ortho and para nitrophenols. chemistrysteps.com
The table below summarizes the expected major products for various electrophilic substitution reactions on this compound, based on the directing effects of the substituents.
| Reaction | Typical Reagents | Expected Major Product(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(difluoromethyl)phenetole and 6-Nitro-4-(difluoromethyl)phenetole | chemistrysteps.comlibretexts.org |
| Halogenation (Bromination) | Br₂, FeBr₃ (or no catalyst for highly activated rings) | 2-Bromo-4-(difluoromethyl)phenetole and 6-Bromo-4-(difluoromethyl)phenetole | chemistrysteps.com |
| Sulfonation | Fuming H₂SO₄ | 2-Ethoxy-5-(difluoromethyl)benzenesulfonic acid and 3-Ethoxy-4-(difluoromethyl)benzenesulfonic acid | hu.edu.jo |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Ethoxy-5-(difluoromethyl)phenyl)ethan-1-one and 1-(3-Ethoxy-4-(difluoromethyl)phenyl)ethan-1-one | hu.edu.jo |
Transformations at the Ether Linkage
The ether linkage in this compound can undergo cleavage under harsh reaction conditions, typically in the presence of strong acids. organic-chemistry.orglibretexts.org The cleavage of aryl alkyl ethers, such as phenetole, can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl group and the reaction conditions. libretexts.org
In the case of this compound, the ethyl group is a primary alkyl group, which favors an Sₙ2 mechanism. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This is followed by the nucleophilic attack of the halide ion on the ethyl group, leading to the formation of 4-(difluoromethyl)phenol (B151589) and an ethyl halide. libretexts.org
The cleavage of the aryl C-O bond is generally more difficult due to the higher bond strength and the sp² hybridization of the carbon atom. Therefore, cleavage of the ethyl-oxygen bond is the more likely pathway.
The synthesis of this compound itself often involves the formation of this ether linkage, for example, through a Williamson ether synthesis. This typically involves the reaction of a 4-(difluoromethyl)phenoxide with an ethyl halide. orgsyn.org The reverse of this reaction, the ether cleavage, requires significantly more forcing conditions.
Some reagents and conditions for the cleavage of related aryl ethers are presented in the table below.
| Substrate Type | Reagent | Product(s) | Mechanism | Reference |
|---|---|---|---|---|
| Aryl methyl ethers | BBr₃ | Phenol, CH₃Br | Lewis acid-mediated cleavage | organic-chemistry.org |
| Aryl alkyl ethers | HI (excess) | Phenol, Alkyl iodide | Sₙ2 attack on the protonated ether | libretexts.org |
| p-Methoxy benzyl (B1604629) (PMB) ethers | Nitroxyl radical catalyst, PIFA | Corresponding alcohol/carbonyl compound | Oxidative deprotection | organic-chemistry.org |
Radical Processes and Their Intermediates
The difluoromethyl group can participate in radical reactions, and the generation of difluoromethyl radicals (•CHF₂) is a key step in many synthetic transformations. These radicals can be generated from various precursors under different conditions, including the use of radical initiators or photoredox catalysis. eurekalert.org
In the context of this compound, the homolytic cleavage of a C-H or C-F bond of the difluoromethyl group could lead to the formation of a radical intermediate. However, the C-F bond is significantly stronger than the C-H bond, making C-H abstraction more likely if a suitable radical initiator is present.
The difluoromethyl radical is a valuable intermediate in organic synthesis and can participate in various reactions, such as addition to double bonds and aromatic substitution reactions. eurekalert.orgnih.gov For instance, the Minisci reaction involves the radical alkylation of electron-deficient heterocycles. nih.gov While the phenetole ring in this compound is electron-rich, the principles of radical reactivity can be applied to understand potential side reactions or targeted transformations.
The synthesis of 6-(difluoromethyl)phenanthridines has been achieved through the generation of a difluoromethyl radical from aryl-substituted difluoromethylborates, followed by radical isonitrile insertion and cyclization. eurekalert.org This highlights the synthetic utility of the •CHF₂ radical.
The table below provides examples of reactions involving difluoromethyl radicals and their precursors.
| Radical Precursor | Generation Method | Reactive Intermediate | Subsequent Reaction Example | Reference |
|---|---|---|---|---|
| Aryl-substituted difluoromethylborates | Oxidation with Ag₂O/K₂S₂O₈ | Difluoromethyl radical (•CHF₂) | Isonitrile insertion for phenanthridine (B189435) synthesis | eurekalert.org |
| Trifluoromethylarenes | Visible light photoredox catalysis | Aryl radical and difluoromethyl radical (via C-F cleavage) | Hydrodefluorination or further functionalization | sioc-journal.cn |
| Alkyl carboxylic acids | Silver-catalyzed decarboxylation (Minisci reaction) | Alkyl radical | Alkylation of electron-deficient heteroarenes | nih.gov |
Comparative Reactivity Studies with Related Fluorinated Ethers
The reactivity of this compound can be better understood by comparing it with related fluorinated ethers, such as 4-(trifluoromethyl)phenetole and non-fluorinated phenetole. The number of fluorine atoms on the benzylic carbon significantly impacts the electronic properties and, consequently, the chemical reactivity.
The trifluoromethyl group (-CF₃) is more strongly electron-withdrawing than the difluoromethyl group (-CHF₂), which in turn is more electron-withdrawing than a methyl group (-CH₃). This difference in inductive effect has a profound impact on the reactivity of the aromatic ring. The phenetole ring in 4-(trifluoromethyl)phenetole is more deactivated towards electrophilic aromatic substitution than the ring in this compound, which is more deactivated than phenetole itself. researchgate.net
Conversely, the increased electron-withdrawing nature of the fluoroalkyl group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, although this is generally not a favorable reaction for phenetoles unless other strongly activating groups are present.
In terms of the reactivity of the fluoroalkyl group itself, the C-F bonds in the trifluoromethyl group are generally more difficult to cleave than those in the difluoromethyl group due to the cumulative strengthening effect of the fluorine atoms. However, once one C-F bond is cleaved, the subsequent C-F bonds in the resulting difluoromethyl or monofluoromethyl group may become easier to cleave. sioc-journal.cnresearchgate.net
The hydrogen atom in the difluoromethyl group also provides a site for reactivity that is absent in the trifluoromethyl group, such as radical C-H abstraction.
The table below provides a qualitative comparison of the reactivity of phenetole and its fluorinated analogues.
| Compound | Reactivity towards Electrophilic Aromatic Substitution | Reactivity towards Nucleophilic Aromatic Substitution | Ease of C-F Bond Cleavage | Reference |
|---|---|---|---|---|
| Phenetole | High | Low | N/A | chemistrysteps.com |
| This compound | Moderate | Low (higher than phenetole) | Challenging | researchgate.net |
| 4-(Trifluoromethyl)phenetole | Low | Moderate (higher than difluoromethylphenetole) | Very Challenging | researchgate.net |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in determining the most stable three-dimensional arrangement of a molecule. For 4-(Difluoromethyl)phenetole, these calculations would predict key geometrical parameters and explore its conformational landscape.
The structure of the phenetole (B1680304) (ethoxybenzene) fragment has been studied computationally. researchgate.nettandfonline.com These studies reveal that the conformational flexibility is primarily determined by the orientation of the ethyl group relative to the phenyl ring. researchgate.nettandfonline.com A two-dimensional potential energy surface calculated at the MP2/6-311++G(d,p) level of theory for phenetole identified two main conformers: a planar trans conformer and a gauche conformer where the ethyl group is tilted out of the phenyl plane. researchgate.nettandfonline.com The trans conformer, possessing C_s symmetry, was found to be the more stable of the two. researchgate.nettandfonline.com
For this compound, the introduction of the difluoromethyl (–CHF₂) group at the para position adds another layer of conformational complexity. The rotation around the C(aryl)–C(alkyl) bond of the –CHF₂ group would be a key factor. Computational analysis, likely using methods such as B3LYP with a suitable basis set like cc-pVTZ, would be employed to map the potential energy surface as a function of the dihedral angles involving both the ethoxy and difluoromethyl groups. researchgate.net This would identify the global minimum energy structure and the energy barriers between different conformations. researchgate.net It is anticipated that the most stable conformation would seek to minimize steric hindrance between the fluorine atoms and the ethoxy group, as well as with the ortho-hydrogens of the phenyl ring.
Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures This table presents hypothetical yet scientifically reasonable bond lengths and angles for this compound, derived from computational data of related molecules like phenetole and (difluoromethyl)benzene.
| Parameter | Predicted Value Range | Basis of Prediction |
| C(aryl)–O Bond Length | 1.36 - 1.38 Å | Based on phenetole calculations. researchgate.net |
| O–C(ethyl) Bond Length | 1.43 - 1.45 Å | Based on phenetole calculations. researchgate.net |
| C(aryl)–C(CHF₂) Bond Length | 1.50 - 1.52 Å | Based on general aryl-alkyl bond lengths. |
| C–F Bond Length | 1.36 - 1.38 Å | Typical C-F bond lengths in difluoromethylarenes. |
| C–H (CHF₂) Bond Length | 1.09 - 1.11 Å | Standard C-H bond length. |
| ∠C(aryl)–O–C(ethyl) Angle | 117° - 119° | Based on phenetole calculations. researchgate.net |
| ∠F–C–F Angle | 106° - 108° | Typical for a difluoromethyl group. |
Electronic Structure Analysis: HOMO-LUMO Interactions and Frontier Orbitals
The electronic properties of this compound are significantly influenced by the interplay between the electron-donating ethoxy group (–OCH₂CH₃) and the electron-withdrawing difluoromethyl group (–CHF₂). Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and electronic transitions.
The –CHF₂ group is known to be a lipophilic hydrogen bond donor and is generally considered electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comcas.cn This inductive withdrawal effect lowers the energy of both the HOMO and LUMO of the benzene (B151609) ring. Conversely, the ethoxy group is a strong π-donor, raising the energy of the HOMO.
In this compound, these opposing effects create a "push-pull" system. The HOMO is expected to have significant contributions from the p-orbitals of the oxygen atom and the phenyl ring's π-system, characteristic of alkoxybenzenes. The LUMO will also be a π*-type orbital of the aromatic ring, but its energy will be lowered by the –CHF₂ substituent. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Computational modeling can generate electrostatic potential (ESP) maps, which visualize the electron density distribution. For this compound, the ESP map would likely show a region of high electron density (negative potential) around the oxygen atom and a region of lower electron density (positive potential) around the acidic hydrogen of the –CHF₂ group, highlighting its capacity as a hydrogen bond donor. rsc.org
Table 2: Predicted Electronic Properties of this compound This table outlines the expected electronic characteristics and the influence of each substituent, based on established principles of physical organic chemistry.
| Property | Influencing Group | Expected Effect on Phenyl Ring | Consequence for this compound |
| HOMO Energy | Ethoxy (–OCH₂CH₃) | Increases energy (destabilizes) | Higher reactivity towards electrophiles compared to benzene. |
| LUMO Energy | Difluoromethyl (–CHF₂) | Decreases energy (stabilizes) | Higher reactivity towards nucleophiles compared to phenetole. |
| Electron Density | Both | Ethoxy group increases π-density; –CHF₂ group decreases σ-density. | A polarized electronic structure with a modulated HOMO-LUMO gap. |
| Aromaticity | Both | Substituents can slightly reduce the overall ring current and aromaticity. researchgate.net | A slight decrease in aromatic character compared to unsubstituted benzene. researchgate.net |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping the reaction coordinates of chemical transformations, identifying transition states, and calculating activation energies. This provides deep mechanistic insight into how a molecule like this compound might be synthesized or how it might react.
A primary synthetic route to aryl difluoromethyl ethers is the reaction of a corresponding phenol (B47542) with a source of difluorocarbene (:CF₂). orgsyn.orgorgsyn.org The mechanism involves the deprotonation of the phenol to the more nucleophilic phenoxide, which then traps the electrophilic difluorocarbene. orgsyn.orgorgsyn.org A subsequent protonation step yields the final product. orgsyn.org
Computational studies can model this entire process. For the synthesis of this compound from 4-ethoxyphenol (B1293792), DFT calculations could be used to:
Calculate the energy profile for the thermal decomposition of a difluorocarbene precursor, such as sodium chlorodifluoroacetate. orgsyn.orgorgsyn.org
Model the transition state for the nucleophilic attack of the 4-ethoxyphenoxide ion on the difluorocarbene.
Determine the activation energy for this key bond-forming step, which dictates the reaction rate.
Similarly, the reactivity of the C–H bonds on the aromatic ring or the benzylic C–H bond of the difluoromethyl group can be assessed. For instance, radical difluoromethylation reactions often proceed through the generation of a •CF₂H radical. mdpi.com Computational modeling could elucidate the transition states for hydrogen abstraction from different positions on the molecule by various radical species, predicting the most likely sites of further functionalization. DFT calculations have been used to model the addition of a •CF₂H radical to silyl (B83357) enol ethers, correctly predicting the reaction's exergonic nature and the influence of substituents on the activation barrier. gre.ac.uk
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for structure verification and interpretation of experimental spectra.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR chemical shift is exceptionally sensitive to the electronic environment. DFT methods, such as those using the ωB97XD functional with an appropriate basis set like aug-cc-pvdz, have been shown to predict ¹⁹F chemical shifts with good accuracy, often achieving a root mean square error of around 3.5 ppm. rsc.orgrsc.org For this compound, calculations would predict the ¹⁹F chemical shift of the –CHF₂ group. The predicted value would be compared against experimental data to confirm the structure. It's noted that gas-phase calculations can sometimes be more accurate than those including implicit solvation models for fluorinated compounds. nih.govnih.gov
¹³C and ¹H NMR Spectroscopy: The chemical shifts for the carbon and hydrogen atoms can also be calculated. The carbon of the –CHF₂ group is expected to appear as a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms. The proton of the –CHF₂ group would appear as a triplet in the ¹H NMR spectrum due to coupling with the two equivalent fluorine atoms. DFT calculations can predict these chemical shifts and coupling constants, aiding in the complete assignment of the NMR spectra.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the entire IR spectrum. The C–F stretching vibrations of the –CHF₂ group are typically strong and appear in a characteristic region of the spectrum, providing a clear diagnostic marker for the presence of the group.
Table 3: Predicted Spectroscopic Data for this compound This table provides an estimation of key NMR and IR spectroscopic features based on computational methods and data from similar organofluorine compounds.
| Spectrum | Nucleus/Group | Predicted Chemical Shift / Frequency | Multiplicity / Feature |
| ¹⁹F NMR | –CHF₂ | -80 to -100 ppm (relative to CFCl₃) | Doublet (due to ¹H coupling) |
| ¹³C NMR | –C HF₂ | 115 - 120 ppm | Triplet (due to ¹⁹F coupling) |
| ¹H NMR | –CH F₂ | 6.5 - 7.5 ppm | Triplet (due to ¹⁹F coupling) |
| IR | C–F stretch | 1050 - 1150 cm⁻¹ | Strong absorption |
Computational Design of Novel Difluoromethylation Reagents
Theoretical chemistry plays a proactive role in the development of new chemical reactions by enabling the in silico design of novel reagents. researchgate.net This involves proposing new molecular structures and computationally evaluating their potential as effective difluoromethylating agents before any laboratory synthesis is attempted.
The goal is to design reagents that are more stable, more selective, or that operate under milder conditions than existing options. Computational approaches can be used to:
Evaluate Stability and Reactivity: Calculate the bond dissociation energies and activation barriers for the release of a difluoromethylating species (e.g., •CF₂H, :CF₂, or [CF₂H]⁺) from a potential new reagent. researchgate.net
Screen Precursors: Computationally screen libraries of potential precursor molecules to identify those with the most favorable thermodynamic and kinetic profiles for difluoromethylation. This has been applied to design new sources of difluorocarbene. researchgate.net
Elucidate Mechanisms: For a proposed reagent, the entire catalytic cycle or reaction pathway can be modeled to identify potential pitfalls, such as catalyst deactivation or the formation of undesired byproducts. This has been applied to understand nickel-catalyzed difluoromethylation with chlorodifluoromethane (B1668795). nih.gov
For example, new electrophilic difluoromethylating reagents have been designed and evaluated computationally. nih.govsioc-journal.cn These studies involve calculating the stability of the reagent and the energy profile for the transfer of a difluoromethyl group to a nucleophile. By comparing the computed properties of novel candidates to those of known, effective reagents, researchers can prioritize the most promising structures for synthesis and experimental testing. nih.gov
Advanced Spectroscopic Characterization and Analytical Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-(Difluoromethyl)phenetole, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
The unambiguous identification of this compound is achieved by analyzing its one-dimensional NMR spectra. Each nucleus (¹H, ¹³C, ¹⁹F) provides unique information, and the observed couplings between them confirm the connectivity.
¹H NMR: The proton NMR spectrum displays signals for the ethoxy group and the aromatic protons. The aromatic region shows a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The difluoromethyl proton (CHF₂) appears as a triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR: The carbon spectrum shows distinct signals for each carbon environment. The difluoromethyl carbon is observed as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group and the electron-withdrawing difluoromethyl group.
¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorine environment. For the -CHF₂ group, a single signal is expected, which is split into a doublet by the adjacent proton. azom.com The chemical shift is characteristic of alkyl difluoro groups.
The following table summarizes the expected NMR data for this compound, based on reported data for analogous structures. rsc.orgrsc.org
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | -O-CH₂-CH₃ | ~4.0-4.1 | Quartet (q) | J(H,H) ≈ 7.0 |
| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | J(H,H) ≈ 7.0 | |
| Aromatic (H-2, H-6) | ~7.4-7.5 | Doublet (d) | J(H,H) ≈ 8.5 | |
| Aromatic (H-3, H-5) | ~6.9-7.0 | Doublet (d) | J(H,H) ≈ 8.5 | |
| -CHF₂ | ~6.6-6.7 | Triplet (t) | ²J(H,F) ≈ 56-58 | |
| ¹³C | C-1 (-O) | ~160 | Singlet (s) | |
| C-2, C-6 | ~129 | Singlet (s) | ||
| C-3, C-5 | ~115 | Singlet (s) | ||
| C-4 (-CHF₂) | ~128 | Triplet (t) | ²J(C,F) ≈ 20-25 | |
| -CHF₂ | ~114 | Triplet (t) | ¹J(C,F) ≈ 240-245 | |
| -O-CH₂- | ~64 | Singlet (s) | ||
| -CH₃ | ~15 | Singlet (s) | ||
| ¹⁹F | -CHF₂ | ~ -110 to -115 | Doublet (d) | ²J(F,H) ≈ 56-58 |
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by mapping out the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethoxy group, confirming their adjacency. It would also show correlations between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). This is crucial for assigning the carbon signals. For example, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~64 ppm, assigning it as the -O-CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-3 bonds, ²J(C,H) and ³J(C,H)). This technique is powerful for piecing together the molecular skeleton. Key HMBC correlations would include the correlation from the difluoromethyl proton (-CHF₂) to the aromatic C-4 and C-3/C-5 carbons, and from the methylene protons (-O-CH₂-) to the aromatic C-1.
The table below outlines the key expected 2D NMR correlations for confirming the structure of this compound. researchgate.netrsc.org
| Technique | Correlating Protons (¹H) | Correlating Nucleus | Expected Correlation |
| COSY | -O-CH₂-H | ¹H | -CH₃ |
| Aromatic H -2/6 | ¹H | Aromatic H-3/5 | |
| HSQC | -O-C H₂- | ¹³C | Directly attached -O-CH₂- carbon |
| -C H₃ | ¹³C | Directly attached -CH₃ carbon | |
| Aromatic C -H | ¹³C | Directly attached aromatic carbons | |
| -C HF₂ | ¹³C | Directly attached -CHF₂ carbon | |
| HMBC | -O-CH₂-H | ¹³C | C-1 (³J), -CH₃ (²J) |
| -CH F₂ | ¹³C | C-4 (²J), C-3/5 (³J) | |
| Aromatic H -3/5 | ¹³C | C-1 (³J), C-4 (³J) |
Mass Spectrometry (MS) for Investigating Reaction Intermediates
Mass spectrometry is a vital tool for monitoring reaction progress and identifying transient intermediates, providing mechanistic insights into synthetic pathways. A plausible synthesis of this compound involves the difluoromethylation of 4-ethoxyphenol (B1293792). nih.gov Techniques like Electrospray Ionization (ESI-MS) can be used to analyze aliquots from the reaction mixture in real-time.
In a typical reaction, 4-ethoxyphenol would be deprotonated to form the 4-ethoxyphenoxide anion. This nucleophile would then react with a difluoromethylating agent. ESI-MS in negative ion mode could be used to observe the key species:
Reactant: The 4-ethoxyphenoxide ion would be readily detected.
Intermediates: Depending on the mechanism, transient adducts between the phenoxide and the difluoromethylating reagent might be observable.
Product: The formation of the desired this compound could be monitored, though as a neutral molecule, it would be detected as an adduct or radical cation in certain MS experiments.
By tracking the ion intensities of these species over time, one can build a kinetic profile of the reaction and lend support to a proposed mechanism.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorptions corresponding to the C-F bonds, the C-O ether linkage, and the aromatic ring. The C-F stretching vibrations of the difluoromethyl group typically appear as strong, distinct bands in the 1100-1000 cm⁻¹ region. The asymmetric and symmetric C-O-C stretches of the aryl-alkyl ether are also prominent.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the symmetric breathing mode of the benzene ring is expected to give a strong signal in the Raman spectrum. The C=C stretching vibrations of the aromatic ring also produce characteristic Raman bands.
The following table lists the expected characteristic vibrational frequencies for this compound. nist.govchemicalbook.com
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2980-2850 | 2980-2850 | Medium-Strong |
| C=C Stretch (Aromatic) | Benzene Ring | ~1600, ~1500 | ~1600, ~1500 | Medium-Strong |
| C-F Stretch | -CHF₂ | 1100-1000 | 1100-1000 | Strong (IR), Weak (Raman) |
| C-O Stretch (Asymmetric) | Ar-O-C | ~1250 | ~1250 | Strong |
| C-O Stretch (Symmetric) | Ar-O-C | ~1040 | ~1040 | Medium |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The spectrum is expected to be dominated by π → π* transitions associated with the aromatic system.
Similar to the parent compound phenetole (B1680304), two main absorption bands are anticipated:
A strong primary band (E2-band) around 220 nm.
A weaker secondary band (B-band) with fine structure around 270-280 nm.
Advanced Chromatographic-Spectrometric Coupling Techniques for Reaction Monitoring
The synthesis of this compound, an aryl difluoromethyl ether, often involves the reaction of 4-ethoxyphenol with a suitable difluoromethylating agent. To optimize reaction conditions, maximize yield, and minimize the formation of impurities, it is crucial to monitor the concentrations of reactants, intermediates, and products throughout the course of the reaction. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are indispensable tools for this purpose.
These techniques offer the advantage of separating complex reaction mixtures into their individual components, which are then identified and quantified by the mass spectrometer. This provides a detailed, time-resolved profile of the reaction, enabling chemists to understand the reaction kinetics and mechanism.
Research Findings from a Nickel-Catalyzed Synthesis of Aryldifluoromethyl Aryl Ethers
While specific reaction monitoring data for this compound is not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar compounds. For instance, a study on the nickel-catalyzed synthesis of various aryldifluoromethyl aryl ethers utilized GC-MS to determine the reaction yields. The data from this research provides a strong indication of the utility of GC-MS in quantifying the formation of such compounds.
In this study, various arylboronic acids were coupled with (4-tolyloxy)difluoromethyl bromide. The yields of the resulting aryldifluoromethyl aryl ethers were determined by GC-MS with n-dodecane as an internal standard. The results demonstrate the capability of GC-MS to provide accurate quantitative data for these types of fluorinated compounds.
| Entry | Arylboronic Acid Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methyl | 3a | 86 |
| 2 | 4-Methoxy | 3b | 81 |
| 3 | 4-tert-Butyl | 3c | 85 |
| 4 | 4-Fluoro | 3f | 78 |
| 5 | 4-Chloro | 3g | 75 |
| 6 | 4-Bromo | 3h | 72 |
| 7 | 4-Trifluoromethyl | 3i | 65 |
This table illustrates the yields of various aryldifluoromethyl aryl ethers as determined by GC-MS analysis in a study on nickel-catalyzed cross-coupling reactions. This data serves as an example of how GC-MS can be effectively used to quantify the products of similar reactions, such as the synthesis of this compound. nih.gov
The data clearly shows that GC-MS is a powerful tool for the quantitative analysis of the final products in the synthesis of aryldifluoromethyl aryl ethers. By collecting samples from the reaction mixture at different time points and analyzing them by GC-MS, a kinetic profile of the reaction leading to this compound could be constructed. This would involve monitoring the disappearance of the starting materials (e.g., 4-ethoxyphenol) and the appearance of the product, this compound.
Hypothetical Reaction Monitoring using HPLC-MS
For less volatile or thermally sensitive compounds, HPLC-MS is the preferred method for reaction monitoring. In a hypothetical scenario monitoring the synthesis of this compound, a reverse-phase HPLC column could be used to separate the components of the reaction mixture. The eluent would then be introduced into a mass spectrometer, likely equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, to detect and quantify the species of interest.
A typical dataset from such an analysis would include the retention times and mass-to-charge ratios (m/z) for the key components.
| Compound | Expected Retention Time (min) | Expected [M+H]+ (m/z) |
|---|---|---|
| 4-Ethoxyphenol (Starting Material) | ~2.5 | 139.0759 |
| This compound (Product) | ~4.8 | 189.0828 |
| Potential Byproduct (e.g., Dimer) | Varies | Varies |
This hypothetical table illustrates the type of data that would be generated from an HPLC-MS analysis for monitoring the synthesis of this compound. By tracking the peak areas corresponding to these masses over time, the reaction kinetics can be determined.
By integrating the peak areas of the extracted ion chromatograms for the respective m/z values at various time points, a concentration-time profile for each component can be generated. This information is invaluable for determining the reaction rate, identifying the optimal reaction time, and detecting the formation of any unwanted byproducts.
Applications in Organic Synthesis As a Building Block
Role in the Construction of Complex Fluorinated Molecules
The primary role of fluorinated building blocks like 4-(Difluoromethyl)phenetole is to serve as a foundational unit for the synthesis of advanced, fluorine-containing target molecules. Fluorinated heterocycles are a prominent class of compounds in pharmaceuticals and agrochemicals, and aromatic precursors are essential for their construction. The this compound scaffold can be incorporated into larger, polycyclic systems, including quinolines, pyrazoles, and other heterocyclic structures that are prevalent in FDA-approved drugs.
The synthetic strategy typically involves initial functionalization of the phenetole (B1680304) ring followed by cyclization or cross-coupling reactions to build the final complex architecture. For instance, a derivatized version of this compound could react with a suitable partner to form a bicyclic or polycyclic system, carrying the valuable –CHF₂ moiety deep within the target structure. The introduction of this group at an early stage using a stable building block ensures its presence without resorting to potentially harsh difluoromethylation methods later in the synthesis.
Precursor for Further Derivatization and Functionalization
The synthetic utility of this compound is largely defined by the reactivity of its aromatic ring. The ethoxy (–OCH₂CH₃) group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). Since the para position is occupied by the difluoromethyl group, electrophilic attack is directed exclusively to the ortho positions (C2 and C6) of the benzene (B151609) ring. This provides a reliable method for introducing a wide range of functional groups with high regioselectivity.
Plausible derivatization reactions include:
Halogenation: The activated ring can be readily halogenated using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) to install bromine or iodine atoms, which are essential handles for subsequent cross-coupling reactions.
Nitration: Under mild conditions, the ring can be nitrated to introduce a nitro group, which can be a precursor for an amino group or other functionalities.
Friedel-Crafts Reactions: While Friedel-Crafts reactions on free phenols can be complicated, phenol (B47542) ethers like phenetole are generally suitable substrates for acylation and alkylation, allowing for the formation of new carbon-carbon bonds at the ortho position.
Borylation: Direct C–H borylation, often catalyzed by iridium complexes, can install a boronate ester (e.g., Bpin) onto the ring. This transforms the molecule into a versatile coupling partner for Suzuki-Miyaura reactions.
The following table summarizes potential derivatization reactions on the this compound scaffold.
| Reaction Type | Reagent Example | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-4-(difluoromethyl)phenetole |
| Nitration | HNO₃ / H₂SO₄ (mild) | 2-Nitro-4-(difluoromethyl)phenetole |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 1-(2-Ethoxy-5-(difluoromethyl)phenyl)ethan-1-one |
| C-H Borylation | B₂pin₂ / Iridium catalyst | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(difluoromethyl)phenetole |
Strategies for Incorporating the Difluoromethylphenetole Scaffold into Larger Architectures
Once functionalized, derivatives of this compound can be integrated into larger molecular frameworks using a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery and materials science for their reliability and functional group tolerance.
Key strategies include:
Suzuki-Miyaura Coupling: A borylated derivative of this compound can be coupled with a wide range of aryl or vinyl halides and triflates to form C(sp²)–C(sp²) bonds.
Sonogashira Coupling: A halogenated derivative (e.g., 2-bromo- or 2-iodo-) can be coupled with terminal alkynes to introduce alkynyl moieties, leading to rigid, linear extensions of the molecular structure.
Heck Coupling: The same halo-derivatives can be reacted with alkenes to form new C(sp²)–C(sp²) bonds, providing access to substituted stilbene-like structures.
Buchwald-Hartwig Amination: This reaction allows for the formation of C–N bonds by coupling the halogenated scaffold with various primary or secondary amines, a common route to synthesizing complex aniline (B41778) derivatives used in pharmaceuticals.
This two-step approach—regioselective functionalization followed by cross-coupling—provides a powerful and modular platform for incorporating the this compound unit into diverse and complex molecular targets.
| Coupling Reaction | Phenetole Derivative | Coupling Partner | Resulting Bond |
| Suzuki-Miyaura | Borylated (Ar-Bpin) | Aryl/Vinyl Halide (R-X) | Ar–R |
| Sonogashira | Halogenated (Ar-X) | Terminal Alkyne (R-C≡CH) | Ar–C≡C-R |
| Buchwald-Hartwig | Halogenated (Ar-X) | Amine (R₂NH) | Ar–NR₂ |
| Heck | Halogenated (Ar-X) | Alkene (R-CH=CH₂) | Ar–CH=CH-R |
Utilization in Stereoselective Syntheses
The this compound scaffold is achiral and does not inherently possess features that would make it a common directing group or chiral auxiliary in stereoselective reactions. Its primary role is as a structural component. While it can be incorporated into larger molecules that are chiral and synthesized via stereoselective methods, there is no evidence in the reviewed literature to suggest that the scaffold itself is used to control the stereochemical outcome of a reaction. Its value lies in introducing specific electronic and steric properties via the fluorinated moiety, rather than in directing stereochemistry.
Future Research Directions and Emerging Perspectives
Exploration of Unconventional Synthetic Pathways
The majority of current methods for synthesizing aryl difluoromethyl ethers rely on established nucleophilic substitution reactions. However, the future of synthesizing compounds like 4-(Difluoromethyl)phenetole may lie in unconventional transformations that offer novel bond constructions and improved efficiency.
A significant area of interest is the exploration of difluorocarbene reactivity beyond its traditional role as a simple difluoromethyl synthon. nih.gov Recent studies have shown that difluorocarbene can act as an electron acceptor, enabling the activation of C-X bonds (where X is N or O) in the absence of transition metals. nih.gov Future research could investigate the reaction of difluorocarbene with precursors related to phenetole (B1680304) to forge the ether linkage in an unconventional manner. For instance, harnessing difluorocarbene to mediate the coupling of a suitably functionalized phenol (B47542) and an ethyl source could provide a new synthetic route.
Another promising avenue involves the development of novel difluoromethylating reagents. While reagents like difluoromethyltriflate have been developed as safer alternatives to ozone-depleting gases, there is still room for innovation. nih.gov Research into new shelf-stable, crystalline, and highly reactive difluoromethylating agents could simplify handling and broaden the substrate scope, allowing for the synthesis of complex this compound analogues under milder conditions.
Table 1: Comparison of Conventional vs. Potential Unconventional Synthetic Approaches
| Feature | Conventional Synthesis | Potential Unconventional Pathways |
| Key Reagent | HCF2Cl (Freon 22), HCF2OTf | Difluorocarbene, Novel Reagents |
| Mechanism | Nucleophilic substitution | C-X bond activation, Radical pathways |
| Catalyst | Often requires a base | Potentially transition-metal-free nih.gov |
| Advantages | Well-established protocols | Novel reactivity, Milder conditions |
| Challenges | Use of hazardous reagents nih.gov | Pathway development, Mechanistic studies |
Investigation of Novel Reactivity Patterns
Understanding and exploiting novel reactivity patterns of this compound and its synthetic precursors is crucial for expanding its chemical utility. The difluoromethyl group, with its unique electronic properties, can influence the reactivity of the entire molecule. mdpi.com
Future studies could focus on the late-stage functionalization of the aromatic ring of this compound. The electron-withdrawing nature of the -OCHF2 group directs electrophilic aromatic substitution, but exploring transition-metal-catalyzed C-H activation at other positions could unlock access to a wider array of derivatives. Similarly, investigating the reactivity of the ethyl group's C-H bonds for selective functionalization presents an interesting challenge.
Furthermore, the development of one-pot protocols that combine the formation of the difluoromethyl ether with subsequent transformations is a key area for future research. For example, a procedure that allows for the in-situ generation of a phenol followed by immediate difluoromethylation could streamline the synthesis of complex molecules. nih.gov This approach would be particularly valuable for creating libraries of related compounds for screening purposes.
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov The integration of flow chemistry and automated systems represents a major frontier for the synthesis of this compound.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and product purity. researchgate.netresearchgate.net For the synthesis of this compound, a continuous flow process could allow for the safe handling of gaseous reagents and the efficient management of exothermic reactions. The potential for including downstream processing steps, such as purification and subsequent reactions, within a single, interconnected system makes this approach highly attractive for industrial production. nih.gov
Automated synthesis platforms, guided by intuitive software, can be used to rapidly screen and optimize reaction conditions. labmanager.com By employing an automated system, researchers can efficiently explore a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for synthesizing this compound, significantly reducing development time and costs. researchgate.net
Table 2: Advantages of Flow Chemistry in Synthesizing this compound
| Advantage | Description |
| Enhanced Safety | Small reaction volumes and better heat dissipation minimize risks associated with hazardous reagents or exothermic reactions. nih.gov |
| Improved Control | Precise control over stoichiometry, mixing, and temperature leads to higher selectivity and reproducibility. researchgate.net |
| Increased Efficiency | Reduced reaction times and the elimination of manual workup steps shorten the overall synthesis time. researchgate.net |
| Scalability | Processes developed on a lab-scale flow reactor can be more easily scaled up for industrial production. nih.gov |
| Automation | Integration with automated systems allows for high-throughput screening and optimization of reaction conditions. labmanager.com |
Development of Environmentally Benign Synthetic Protocols
Green chemistry principles are increasingly guiding the development of new synthetic methods. For this compound, future research will undoubtedly focus on creating more environmentally benign synthetic protocols.
A key target is the replacement of hazardous reagents and solvents. For instance, traditional syntheses of phenetole have often used alkyl halides, which are being replaced by greener alkylating agents like diethyl carbonate (DEC). google.com Adopting DEC or other sustainable ethylating agents for the synthesis of this compound could significantly improve the environmental profile of the process. The use of non-ozone-depleting sources for the difluoromethyl group is another critical area of development. nih.gov
Furthermore, research into catalytic systems that operate in greener solvents, such as water or bio-based solvents, is essential. The development of robust, recyclable catalysts would also contribute to a more sustainable synthesis by reducing waste and cost.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental synthesis and computational chemistry offers a powerful tool for accelerating the discovery and optimization of new reaction pathways. nih.gov For this compound, computational approaches can provide valuable insights that guide experimental work.
Computational modeling can be used to:
Predict Reaction Outcomes: Theoretical calculations can help predict the feasibility and selectivity of proposed synthetic routes, saving time and resources by prioritizing the most promising experimental approaches.
Elucidate Reaction Mechanisms: Understanding the detailed mechanism of a reaction is key to optimizing it. Computational studies can map out reaction pathways and identify key transition states and intermediates.
Design Novel Catalysts: In silico design can be used to develop new catalysts with enhanced activity and selectivity for the synthesis of this compound.
By combining computational predictions with targeted experimental validation, researchers can adopt a more data-driven approach to synthesis. nih.gov This synergistic strategy is expected to play an increasingly important role in overcoming the challenges associated with developing novel, efficient, and sustainable methods for synthesizing fluorinated molecules. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Difluoromethyl)phenetole, and how can reaction efficiency be monitored?
The synthesis of fluorinated aromatic ethers like this compound often involves nucleophilic substitution or coupling reactions. A common method includes reacting a fluorinated phenol derivative with an alkylating agent (e.g., ethyl bromide) under basic conditions. For example, cesium carbonate in DMF can facilitate the introduction of the ethoxy group while maintaining the difluoromethyl substituent . Monitoring reaction progress via gas evolution (common in fluorination reactions) and using techniques like TLC or HPLC ensures intermediate purity. Adjusting pH to ~4–6 minimizes side reactions (e.g., hydrolysis of the difluoromethyl group) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : NMR quantifies fluorinated groups and identifies regioisomeric impurities.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine vs. fluorine interference).
- Chromatography (HPLC/GC) : Assesses purity and stability under thermal conditions.
Refer to standardized SMILES (e.g.,CCOc1ccc(CF2)cc1) and InChI identifiers for computational validation .
Intermediate Research Questions
Q. How does the difluoromethyl group influence the compound’s solubility and bioavailability in pharmacological studies?
The difluoromethyl group enhances lipophilicity (log ~2.5–3.0), improving membrane permeability. However, its electron-withdrawing nature reduces aqueous solubility. To optimize bioavailability, researchers can:
Q. What hazard mitigation strategies are essential during large-scale synthesis?
- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) to evaluate gas evolution (e.g., CO from carbonate bases) and exothermic reactions .
- Ventilation : Use oil bubblers to manage volatile byproducts.
- Personal Protective Equipment (PPE) : Fluorinated compounds may release HF upon decomposition; acid-resistant gloves and face shields are mandatory .
Advanced Research Questions
Q. How can computational models predict the stereoelectronic effects of the difluoromethyl group on drug-receptor interactions?
Density Functional Theory (DFT) calculations reveal how C–F bonds influence molecular conformation and binding affinity. For example:
- The difluoromethyl group’s gauche effect stabilizes specific conformers, enhancing docking to hydrophobic pockets.
- Comparative studies using Protein Data Bank (PDB) entries show fluorine’s role in forming weak hydrogen bonds (e.g., C–F⋯H–N) with target enzymes .
Validate predictions with crystallographic data and SAR studies on analogous compounds (e.g., 4-(Trifluoromethyl)phenetole) .
Q. What methodologies resolve contradictions in experimental vs. predicted metabolic stability data?
Q. How does soil mobility (Koc ~550) impact the environmental risk assessment of this compound?
The compound’s low mobility in soil (Koc >500) suggests limited leaching into groundwater. However, moderate bioaccumulation (BCF ~48) warrants long-term ecotoxicology studies. Use EPA EPI Suite models to predict degradation half-lives and prioritize metabolites for toxicity screening .
Methodological Resources
- Synthesis Protocols : Optimize yields using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
- Environmental Modeling : Apply QSAR tools (e.g., TEST by EPA) for persistence and toxicity predictions .
- Safety Guidelines : Reference ACS Hazard Assessment in Research Laboratories for fluorination workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
